3,5-dimethoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
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Overview
Description
3,5-dimethoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a triazole ring, a thiadiazole ring, and multiple methoxy groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide typically involves multiple steps, including the formation of the triazole and thiadiazole rings, followed by their coupling with the benzamide moiety. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazole and thiadiazole rings can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the heterocyclic rings would yield the corresponding reduced forms.
Scientific Research Applications
3,5-dimethoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique structure and potential biological effects.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide involves its interaction with specific molecular targets. The triazole and thiadiazole rings may interact with enzymes or receptors, modulating their activity. The methoxy groups can also play a role in its biological activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with similar methoxy groups but different overall structure.
3,5-Dimethylaniline: Another benzamide derivative with different substituents.
Uniqueness
The uniqueness of 3,5-dimethoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide lies in its combination of triazole and thiadiazole rings, which are not commonly found together in other compounds. This unique structure may confer specific biological and chemical properties that are not present in similar compounds.
Properties
Molecular Formula |
C21H20N6O3S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[3-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C21H20N6O3S/c1-12-5-7-15(8-6-12)27-13(2)18(24-26-27)19-22-21(31-25-19)23-20(28)14-9-16(29-3)11-17(10-14)30-4/h5-11H,1-4H3,(H,22,23,25,28) |
InChI Key |
UDYLKQABBIPFJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC)C |
Origin of Product |
United States |
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